molecular formula C15H11N5O B4462144 2-methyl-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-methyl-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4462144
M. Wt: 277.28 g/mol
InChI Key: FTNZXWGDVKJMPU-UHFFFAOYSA-N
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Description

2-Methyl-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a structurally complex heterocyclic compound characterized by a fused pyrido-triazolo-pyrimidinone scaffold. The molecule features a methyl group at position 2 and a phenyl substituent at position 7, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

4-methyl-11-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c1-10-17-15-16-9-12-13(20(15)18-10)7-8-19(14(12)21)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNZXWGDVKJMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and environmental compliance of the processes.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the pyridine or triazole rings are activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Copper bromide (CuBr), 1,10-phenanthroline.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent and Structural Features

Compound Name Core Structure R1 (Position) R2 (Position) Fused Ring System Key Features
This compound (Target Compound) Pyrido-triazolo-pyrimidinone Methyl (C2) Phenyl (C7) Pyrido[3,4-e] fused Enhanced lipophilicity due to phenyl group
7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Pyrido-triazolo-pyrimidinone 3-Pyridinyl (C2) 2-Furylmethyl (C7) Pyrido[3,4-e] fused Polar substituents improve solubility
2-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one Thieno-pyridin-triazolo-pyrimidinone Methyl (C3) Phenyl (C7) Thieno[2,3-b] fused Sulfur-containing ring alters electronics
(E)-5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Triazolo-pyrimidinone Methyl (C5) Phenyl (C7) Non-fused Simpler scaffold with high docking scores

Key Observations:

  • Polar groups like 3-pyridinyl or 2-furylmethyl (as in ) may increase aqueous solubility.
  • Fused Ring Systems: The pyrido[3,4-e] fusion in the target compound and introduces π-π stacking capabilities, whereas thieno-fused derivatives () exhibit distinct electronic profiles due to sulfur’s electronegativity.

Key Observations:

  • The use of ZnCl₂ and TEA as catalysts is common in synthesizing fused triazolo-pyrimidinones ().
  • Ionic liquids like BMIM-PF6 () offer advantages in green chemistry by reducing solvent waste.

Pharmacological and Electrochemical Properties

Table 3: Functional Data

Compound Bioactivity/Property Experimental Findings Reference
S1-TP, S2-TP, S3-TP Electrochemical behavior Oxidation peaks at +0.8 to +1.2 V
(E)-5-Methyl-7-phenyl-triazolo-pyrimidinone Docking against glutathione-S-transferase Chemgauss4 score: -10.07 (73% better than others)
Thieno-fused derivatives Not explicitly reported Structural characterization only

Key Observations:

  • The phenyl-methyl derivative in demonstrates strong docking affinity, hinting at possible enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
2-methyl-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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